![molecular formula C6H10BrN3O B2809758 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1247150-24-8](/img/structure/B2809758.png)
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their broad range of chemical and biological properties . This particular compound also contains a bromine atom and an amino group, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The pyrazole ring in the molecule is a five-membered ring with two nitrogen atoms . The presence of the bromine atom, the amino group, and the hydroxyl group would likely have significant effects on the molecule’s structure and properties, but without specific research on this compound, it’s difficult to say what those effects might be.Applications De Recherche Scientifique
Hydrogen-Bonded Molecular Structures
Research has shown that compounds similar to 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol exhibit interesting hydrogen-bonded molecular structures. These structures have been observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, which form chains of edge-fused rings and sheets by hydrogen bonds (Portilla et al., 2007).
Synthesis of Novel Heterocycles
Pyrazole derivatives, closely related to the chemical structure , have been utilized in the synthesis of novel heterocycles. For instance, reactions involving similar pyrazolines have led to the synthesis of pyrazolin-N-thioamides and thiazoles, which are significant in medicinal chemistry (Kariuki et al., 2022).
Potential Activity as Corrosion Inhibitors
Pyrazole derivatives have also been studied for their potential activity as corrosion inhibitors. A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, which are structurally related to 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (Wang et al., 2006).
Structural Characterization and Analysis
The structural characterization of pyrazoline compounds, including X-ray diffraction studies and Hirshfeld surface analysis, has been conducted. These studies provide insights into molecular interactions and crystal structures, which are crucial for understanding the properties and potential applications of such compounds (Delgado et al., 2020).
Eco-friendly Synthesis Strategies
Recent research has focused on eco-friendly synthesis strategies for compounds like 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol. These strategies aim to develop economical and environmentally friendly methods for synthesizing new active biomolecules, which is essential in the field of green chemistry (Mabrouk et al., 2020).
Antimicrobial and Anticancer Activity
Studies have also been conducted on pyrazole derivatives to evaluate their antimicrobial and anticancer activities. These studies are significant in the development of new pharmacophores for treating various diseases (Hafez et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They have been used in the treatment of various diseases, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that they may interfere with the life cycle of these parasites.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that they may have antiparasitic effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
2-(5-amino-4-bromo-3-methylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-4-5(7)6(8)10(9-4)2-3-11/h11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYMKCTYOJTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
CAS RN |
1247150-24-8 |
Source
|
Record name | 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.